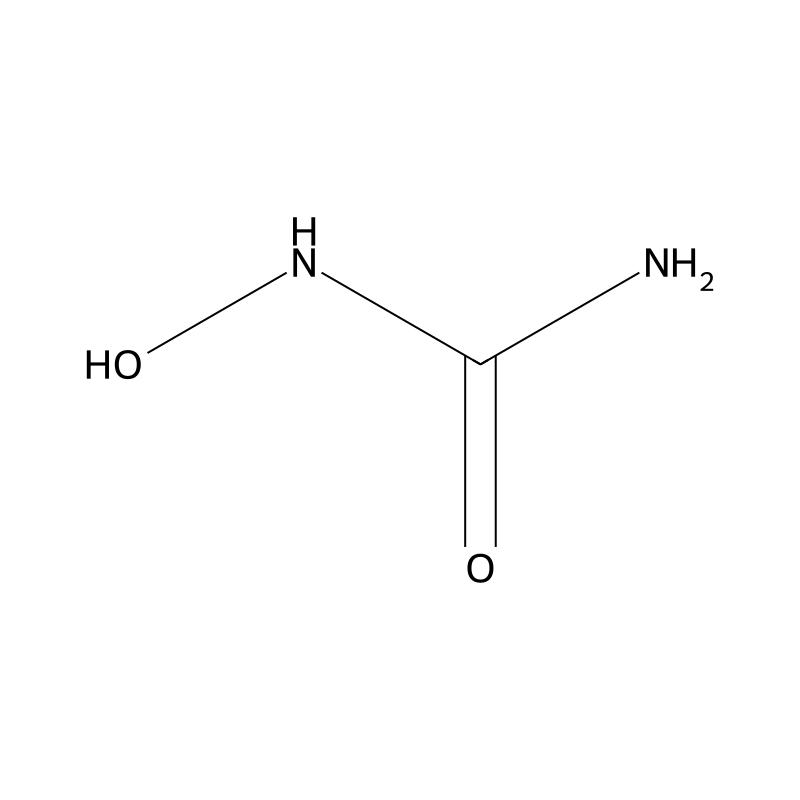

Hydroxyurea

Content Navigation

Hydroxyurea (CAS 127-07-1) addresses common research bottlenecks.

- High aqueous solubility (>50 mg/mL) enables DMSO-free cell synchronization, avoiding solvent cytotoxicity.

- Rapidly reversible RNR inhibition arrests cells at G1/S for precise cycle timing.

- Oral bioavailability and stable HbF induction simplify hematological models without parenteral delivery.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Freely soluble in water /1.0X10+6 mg/L at 25 °C/

Freely soluble in hot alcohol

Very soluble in water... insoluble in ethanol and benzene

2.69e+02 g/L

Synonyms

Canonical SMILES

Purity

Package Size

Hydroxyurea (CAS 127-07-1) is a low-molecular-weight, highly water-soluble hydroxamate compound that functions as a classic, reversible inhibitor of ribonucleotide reductase (RNR). By specifically quenching the tyrosyl free radical in the RNR M2 (β2) subunit, it halts the de novo synthesis of deoxyribonucleotides (dNTPs), effectively arresting cells at the G1/S phase boundary . Beyond its utility as a premier cell cycle synchronization agent in laboratory settings, hydroxyurea is a well-established nitric oxide (NO) donor and the clinical gold standard for fetal hemoglobin (HbF) induction in sickle cell disease models. Its high aqueous solubility (>50 mg/mL), single-agent oral bioavailability, and rapid reversibility make it a highly processable and reliable baseline material for both in vitro synchronization workflows and in vivo hematological research[REFS-1, REFS-2].

Research Fit

Substituting hydroxyurea with other S-phase blockers or HbF inducers fundamentally alters experimental mechanisms and handling requirements, often leading to process failures. For cell synchronization, replacing hydroxyurea with aphidicolin shifts the target from RNR to DNA polymerase α; because aphidicolin is poorly soluble in water, it requires organic solvents like DMSO, which can introduce solvent-mediated cytotoxicity and complicate washout protocols [1]. In hematological models, substituting hydroxyurea with epigenetic agents like decitabine changes the mechanism from RNR inhibition to DNA hypomethylation. Furthermore, decitabine is rapidly degraded by cytidine deaminase upon oral administration, requiring either parenteral delivery or co-formulation with an inhibitor, whereas hydroxyurea offers straightforward, stable oral bioavailability [2].

Substitution Risk

References

Aqueous Solubility and Washout Efficiency

In cell synchronization protocols, hydroxyurea offers superior aqueous processability compared to the DNA polymerase α inhibitor aphidicolin. Hydroxyurea is freely soluble in water (>50 mg/mL), allowing for direct dissolution in standard cell culture media without co-solvents . In contrast, aphidicolin requires reconstitution in organic solvents (solubility ~1 mg/mL in DMSO), which can induce off-target solvent stress in sensitive cell lines . Furthermore, hydroxyurea's reversible depletion of the dNTP pool allows for rapid re-entry into the cell cycle simply by exchanging the aqueous medium, avoiding the prolonged replication fork stalling sometimes observed with aphidicolin.

| Evidence Dimension | Aqueous solubility and solvent requirement |

| Target Compound Data | >50 mg/mL in water (no organic solvent required) |

| Comparator Or Baseline | Aphidicolin (Practically insoluble in water; requires DMSO or ethanol) |

| Quantified Difference | >50-fold higher aqueous solubility |

| Conditions | In vitro cell culture media preparation |

Procurement of hydroxyurea eliminates the need for organic vehicles in synchronization assays, minimizing solvent-induced artifacts and simplifying washout steps for time-sensitive experiments.

Iron-Independent RNR Inactivation

Hydroxyurea and the thiosemicarbazone derivative triapine both inhibit the M2 (β2) subunit of RNR, but via fundamentally different mechanisms that impact assay design. Hydroxyurea directly reduces the tyrosyl free radical without acting as a metal chelator. In contrast, triapine (Kd ~ 6 nM) strictly requires the formation of a redox-active Fe(II) complex to generate reactive oxygen species (ROS) that subsequently destroy the radical [REFS-3, REFS-4]. While triapine is highly potent, its reliance on iron chelation and ROS generation introduces significant off-target oxidative stress and DNA degradation, complicating the interpretation of baseline RNR inhibition.

| Evidence Dimension | Mechanism of RNR tyrosyl radical quenching |

| Target Compound Data | Direct radical reduction (Iron-independent, no ROS generation) |

| Comparator Or Baseline | Triapine (Requires Fe(II) complexation and ROS generation) |

| Quantified Difference | Complete elimination of iron-chelation dependency |

| Conditions | In vitro RNR β2 subunit kinetic assays |

Hydroxyurea is the preferred choice for baseline RNR inhibition when researchers must avoid the confounding variables of intracellular iron depletion and ROS-mediated DNA damage.

Oral Bioavailability and Dosing Stability

For in vivo induction of fetal hemoglobin (HbF), hydroxyurea provides a highly stable, orally bioavailable option compared to DNA methyltransferase inhibitors like decitabine. While decitabine can induce HbF at lower doses (~0.2 mg/kg), it is rapidly deaminated by cytidine deaminase in the gut and liver, necessitating subcutaneous or intravenous administration unless co-formulated with a deaminase inhibitor like tetrahydrouridine [REFS-5, REFS-6]. Hydroxyurea is typically administered orally at ~20 mg/kg/day, acting via NO/cGMP pathways and stress erythropoiesis to consistently raise HbF levels without the pharmacokinetic instability of hypomethylating agents.

| Evidence Dimension | Route of administration and metabolic stability |

| Target Compound Data | Orally bioavailable as a single agent (~20 mg/kg/day) |

| Comparator Or Baseline | Decitabine (Requires parenteral route or co-formulation due to rapid gut deamination) |

| Quantified Difference | Single-agent oral efficacy vs. obligate parenteral/co-formulated delivery |

| Conditions | In vivo murine and primate models of sickle cell disease |

Hydroxyurea significantly simplifies in vivo study design by allowing standard oral gavage dosing without the need for complex co-formulations or continuous infusions.

Reversible G1/S-Phase Synchronization

Hydroxyurea is the right choice for researchers needing a highly water-soluble, easily reversible block to synchronize mammalian cells at the G1/S boundary. Its ability to dissolve directly in aqueous media without DMSO ensures that sensitive cell lines are not subjected to solvent-induced stress, and its rapid washout kinetics allow for precise timing in cell cycle progression studies [1].

Baseline RNR Inhibition Assays

For structural and kinetic studies of de novo dNTP synthesis, hydroxyurea serves as the definitive baseline RNR inhibitor. It is the optimal procurement choice when the experimental design requires direct quenching of the M2 subunit's tyrosyl radical without introducing the confounding effects of iron chelation or reactive oxygen species (ROS) associated with newer inhibitors like triapine[2].

Sickle Cell Disease and HbF Induction

In preclinical hematological research, particularly using transgenic sickle cell mice (e.g., Townes or Berkeley models), hydroxyurea is the standard-of-care baseline material. It is the preferred choice over hypomethylating agents when researchers require a stable, single-agent compound that can be administered via oral gavage to induce fetal hemoglobin without the need for parenteral delivery or cytidine deaminase inhibitors[3].

Application Fit Matrix

References

- [1] Fox, M. H., et al. 'Comparison of synchronized Chinese hamster ovary cells obtained by mitotic shake-off, hydroxyurea, aphidicolin, or methotrexate.' Cytometry 8.3 (1987): 315-320.

- [2] Shao, J., et al. 'A Ferrous-triapine complex mediates formation of reactive oxygen species that inactivate human ribonucleotide reductase.' Cancer Research 66.4 (2006): 1963-1969.

- [3] El-Beshlawy, A., et al. 'Pharmacological Induction of Fetal Hemoglobin in β-Thalassemia and Sickle Cell Disease: An Updated Perspective.' MDPI Pharmaceuticals 15.6 (2022): 756.

Physical Description

Solid

Color/Form

White, crystalline powder

Needles from ethanol, crystals in 2 forms

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Decomposes

Heavy Atom Count

LogP

-1.8 (LogP)

log Kow = -1.80

-1.6

Appearance

Melting Point

133-136

141 °C

MP: 133-136 °C. Somewhat hygroscopic

142 - 146 °C

Storage

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Siklos is indicated for the prevention of recurrent painful vaso-occlusive crises including acute chest syndrome in paediatric and adult patients suffering from symptomatic sickle-cell syndrome.

Prevention of vaso-occlusive complications of sickle cell disease in patients over 2 years of age

Livertox Summary

Drug Classes

Antineoplastic Agents; Sickle Cell Disease Agents

NCI Cancer Drugs

US Brand Name(s): Droxia

Hydrea

FDA Approval: Yes

Hydroxyurea is approved to treat: Chronic myelogenous leukemia that is refractory (does not respond to treatment).

Squamous cell carcinoma of the head and neck (excluding the lip) that is locally advanced. It is used with chemoradiation.

The use of hydroxyurea to treat cancer is approved for the Hydrea brand. Hydroxyurea is also approved to treat sickle cell anemia. This use is approved for the Droxia brand. Hydroxyurea is also being studied in the treatment of other conditions and types of cancer.

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Hydroxyurea is included in the database.

Hydroxyurea Capsules USP are indicated for the treatment of: Resistant chronic myeloid leukemia. Locally advanced squamous cell carcinomas of the head and neck (excluding the lip) in combination with chemoradiation. /Included in US product label/

Hydroxyurea has been used in the treatment of psoriasis and is reportedly beneficial in the treatment of hypereosinophilic syndrome that does not respond to corticosteroid therapy. /NOT included in US product label/

For more Therapeutic Uses (Complete) data for HYDROXYUREA (12 total), please visit the HSDB record page.

Pharmacology

Hydroxyurea is a monohydroxyl-substituted urea (hydroxycarbamate) antimetabolite. Hydroxyurea selectively inhibits ribonucleoside diphosphate reductase, an enzyme required to convert ribonucleoside diphosphates into deoxyribonucleoside diphosphates, thereby preventing cells from leaving the G1/S phase of the cell cycle. This agent also exhibits radiosensitizing activity by maintaining cells in the radiation-sensitive G1 phase and interfering with DNA repair. (NCI04)

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XX - Other antineoplastic agents

L01XX05 - Hydroxycarbamide

Mechanism of Action

The exact mechanism of antineoplastic activity of hydroxyurea has not been fully determined. Some studies indicate that hydroxyurea interferes with the synthesis of DNA without interfering with the synthesis of RNA or protein. Although hydroxyurea may have multiple sites of action, it appears likely that the drug inhibits the incorporation of thymidine into DNA; in addition, it may directly damage DNA. Hydroxyurea can destroy the tyrosyl free radical that is formed as the catalytic center of ribonucleoside diphosphate reductase, the enzyme that catalyzes the reductive conversion of ribonucleotides to deoxyribonucleotides; this conversion is a critical and probably rate-limiting step in the synthesis of DNA. The drug is an S-phase inhibitor and may cause cells to arrest at the G1-S border, decrease the rate of cell progression into the S phase, and/or cause cells to accumulate in the S phase as a result of inhibiting DNA synthesis. Animal studies indicate that the cytotoxic effects of hydroxyurea are limited to those tissues with high rates of cellular proliferation and the effects are evident only in those cells that are actively synthesizing DNA.

Hydroxyurea, a drug widely used in therapy of several human diseases, inhibits deoxynucleotide synthesis and, consequently, DNA synthesis by blocking the cellular enzyme ribonucleotide reductase. Hydroxyurea inhibits human immunodeficiency virus type 1 (HIV-1) DNA synthesis in activated peripheral blood lymphocytes by decreasing the amount of intracellular deoxynucleotides, thus suggesting that this drug has an antiviral effect. Hydroxyurea has now been shown to block HIV-1 replication in acutely infected primary human lymphocytes (quiescent and activated) and macrophages, as well as in blood cells infected in vivo obtained from individuals with acquired immunodeficiency syndrome (AIDS). The antiviral effect was achieved at nontoxic doses of hydroxyurea, lower than those currently used in human therapy. Combination of hydroxyurea with the nucleoside analog didanosine (2'3'-dideoxyinosine, or ddi) generated a synergistic inhibitory effect without increasing toxicity. In some instances, inhibition of HIV-1 by hydroxyurea was irreversible, even several weeks after suspension of drug treatment. The indirect inhibition of HIV-1 by hydroxyurea is not expected to generate high rates of escape mutants. Hydroxyurea therefore appears to be a possible candidate for AIDS therapy.

Hydroxyurea (HU) is effectively used in the management of beta-hemoglobinopathies by augmenting the production of fetal hemoglobin (HbF). However, the molecular mechanisms underlying HU-mediated HbF regulation remain unclear. We previously reported that overexpression of the HU-induced SAR1 gene closely mimics the known effects of HU on K562 and CD34(+) cells, including gamma-globin induction and cell-cycle regulation. Here, we show that HU stimulated nuclear factor-kB interaction with its cognate-binding site on the SAR1 promoter to regulate transcriptional expression of SAR1 in K562 and CD34(+) cells. Silencing SAR1 expression not only significantly lowered both basal and HU-elicited HbF production in K562 and CD34(+) cells, but also significantly reduced HU-mediated S-phase cell-cycle arrest and apoptosis in K562 cells. Inhibition of c-Jun N-terminal kinase (JNK)/Jun phosphorylation and silencing of Gia expression in SAR1-transfected K562 and CD34(+) cells reduced both gamma-globin expression and HbF level, indicating that activation of Gia/JNK/Jun proteins is required for SAR1-mediated HbF induction. Furthermore, reciprocal coimmunoprecipitation assays revealed an association between forcibly expressed SAR1 and Gia2 or Gia3 proteins in both K562 and nonerythroid cells. These results indicate that HU induces SAR1, which in turn activates gamma-globin expression, predominantly through the Gia/JNK/Jun pathway. Our findings identify SAR1 as an alternative therapeutic target for beta-globin disorders.

Hydroxyurea is well absorbed after oral administration, converted to a free radical nitroxide in vivo, and transported by diffusion into cells where it quenches the tyrosyl free radical at the active site of the M2 protein subunit of ribonucleotide reductase, inactivating the enzyme. The entire replitase complex, including ribonucleotide reductase, is inactivated and DNA synthesis is selectively inhibited, producing cell death in S phase and synchronization of the fraction of cells that survive. Repair of DNA damaged by chemicals or irradiation is also inhibited by hydroxyurea, offering potential synergy between hydroxyurea and radiation or alkylating agents. Hydroxyurea renders cells sensitive to bleomycin because the quenched tyrosyl free radical no longer stabilizes the adjacent iron center, making it more susceptible to the chelating properties of bleomycin, which then produces active oxygen. Synergy has also been observed between hydroxyurea and a number of other chemotherapeutic agents, including cytarabine and etoposide. Recently, two new effects of hydroxyurea have been observed: hydroxyurea increases the level of fetal hemoglobin, leading to a reduction in the incidence of vasoocclusive crises in sickle cell anemia, and hydroxyurea selectively reduces the level of episomal DNA and thus potentially may reduce drug resistance associated with duplicated genes retained as episomes.

Fanconi's anemia (FA) is a recessive disease; 16 genes are currently recognized in FA. FA proteins participate in the FA/BRCA pathway that plays a crucial role in the repair of DNA damage induced by crosslinking compounds. Hydroxyurea (HU) is an agent that induces replicative stress by inhibiting ribonucleotide reductase (RNR), which synthesizes deoxyribonucleotide triphosphates (dNTPs) necessary for DNA replication and repair. HU is known to activate the FA pathway; however, its clastogenic effects are not well characterized. We have investigated the effects of HU treatment alone or in sequential combination with mitomycin-C (MMC) on FA patient-derived lymphoblastoid cell lines from groups FA-A, B, C, D1/BRCA2, and E and on lymphocytes from two unclassified FA patients. All FA cells showed a significant increase (P < 0.05) in chromosomal aberrations following treatment with HU during the last 3 h before mitosis. Furthermore, when FA cells previously exposed to MMC were treated with HU, we observed an increase of MMC-induced DNA damage that was characterized by high occurrence of DNA breaks and a reduction in rejoined chromosomal aberrations. These findings show that exposure to HU during G2 induces chromosomal aberrations by a mechanism that is independent of its well-known role in replication fork stalling during S-phase and that HU interfered mainly with the rejoining process of DNA damage. We suggest that impaired oxidative stress response, lack of an adequate amount of dNTPs for DNA repair due to RNR inhibition, and interference with cell cycle control checkpoints underlie the clastogenic activity of HU in FA cells.

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Ribonucleoside-diphosphate reductase [EC:1.17.4.1]

RRM2 [HSA:6241] [KO:K10808]

Vapor Pressure

Pictograms

Irritant

Other CAS

8029-68-3

Absorption Distribution and Excretion

A significant fraction of hydroxycarbamide is eliminated by nonrenal (mainly hepatic) mechanisms. In adults, the urinary recovery of unchanged drug is reported to be approximately 37% of the oral dose when renal function is normal. In children, the fraction of hydroxyurea excreted unchanged into the urine comprised about 50%.

Hydroxyurea distributes rapidly throughout the human body, enters the cerebrospinal fluid, appears in peritoneal fluid and ascites, and concentrates in leukocytes and erythrocytes. The estimated volume of distribution of hydroxycarbamide approximates total body water. The volume of distribution following oral dosing of hydroxycarbamide is approximately equal to total body water: adult values of 0.48 – 0.90 L/kg have been reported, whilst in children a population estimate of 0.7 L/kg has been reported.

The total body clearance of hydroxyurea in adult patients with Sickle Cell Disease is 0.17 L/h/kg. The respective value in children was similar, 0.22 L/h/kg.

Hydroxyurea is readily absorbed from the GI tract. Peak serum concentrations are attained within 1-4 hours following oral administration. Blood concentrations decline rapidly and there is no cumulative effect with repeated administration. For this reason, higher blood concentrations are attained if the regular dosage is given in a large, single oral dose than if it is administered in divided doses. Disproportionate increases in peak plasma concentrations and areas under the concentration-time curve (AUCs) result when drug dosage is increased. The effect of food on the absorption of hydroxyurea has not been determined.

Hydroxyurea distributes rapidly throughout the body and concentrates in leukocytes and erythrocytes. The estimated volume of distribution of the drug approximates total body water. Hydroxyurea crosses the blood-brain barrier; peak hydroxyurea CSF concentrations are attained within 3 hours following oral administration. The drug distributes into ascites fluid, resulting in drug concentrations in ascites fluid of 2-7.5 times less than plasma drug concentrations.

Studies using(14)C-labeled hydroxyurea indicate that about one-half an orally administered dose is degraded in the liver and is excreted as respiratory carbon dioxide and in urine as urea. The remaining portion of the drug is excreted intact in urine.

About 30-60% of an orally administered dose of hydroxyurea is excreted unchanged by the kidneys, although about 35% is generally excreted.

For more Absorption, Distribution and Excretion (Complete) data for HYDROXYUREA (7 total), please visit the HSDB record page.

Metabolism Metabolites

Studies indicate that up to 50% of an orally administered dose of hydroxyurea is metabolized in the liver; however, the precise metabolic pathways have not been determined. A minor metabolic pathway may involve degradation of the drug by urease, an enzyme produced by intestinal bacteria. Acetohydroxamic acid, possibly resulting from the breakdown of hydroxyurea by urease, was detected in the serum of 3 patients with leukemia treated with hydroxyurea.

Hepatic. Route of Elimination: Renal excretion is a pathway of elimination. Half Life: 3-4 hours

Wikipedia

FDA Medication Guides

HYDROXYUREA

CAPSULE;ORAL

BRISTOL MYERS SQUIBB

11/28/2023

SIKLOS

TABLET;ORAL

ADDMEDICA SAS

XROMI

SOLUTION/ORAL

RARE DISEASE THERAPEUTICS, INC

12/23/2024

Drug Warnings

Hydroxyurea should be admin with caution to patients who have recently received other cytotoxic drugs or irradiation therapy, since bone marrow depression is likely in these patients. In addition, an exacerbation of post-irradiation erythema may occur.

Hepatotoxicity, in some cases resulting in fatal hepatic failure, has been reported in patients with HIV infection receiving hydroxyurea in combination with antiretroviral agents. Fatal hepatotoxicity occurred most frequently in patients receiving combination therapy with hydroxyurea, didanosine, and stavudine. Elevation of serum concentrations of hepatic enzymes has been reported in patients receiving hydroxyurea.

Cutaneous vasculitic toxicities, including vasculitic ulcerations and gangrene, have occurred in patients receiving hydroxyurea for myeloproliferative disorders, particularly in patients who have received or who are receiving interferon therapy.

For more Drug Warnings (Complete) data for HYDROXYUREA (37 total), please visit the HSDB record page.

Biological Half Life

The half-time of hydroxyurea is short, with an initial half-time of 0.63 hr after intravenous administration and 1.78 hr after oral administration and a terminal half-time of 3.32 hr after oral administration and 3.39 hr after intravenous administration /to humans/.

The half-time of hydroxyurea in rats given 137 mg/kg bw per day intraperitoneally on days 9-12 of gestation was 15 min in the dams and 85 min in the embryos. In rhesus monkeys given 100 mg/kg bw per day intravenously on days 23-32 of gestation, the half-time was 120 min after the last injection in the mothers and 265 min in their fetuses.

Use Classification

Human drugs -> Rare disease (orphan)

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Cosmetics -> Antimicrobial

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Analyte: hydroxyurea; matrix: chemical purity; procedure: liquid chromatography with detection at 214 nm and comparison to standards

Analyte: hydroxyurea; matrix: pharmaceutical preparation (capsules); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)

Analyte: hydroxyurea; matrix: pharmaceutical preparation (capsules); procedure: liquid chromatography with detection at 214 nm and comparison to standards (chemical purity)

Clinical Laboratory Methods

Storage Conditions

Store at 20 deg to 25 °C (68 deg to 77 °F)

Interactions

Concomitant therapy with hydroxyurea and other myelosuppressive agents or radiation therapy may increase the likelihood of bone marrow depression or other adverse effects, and dosage adjustment may be required.

Because hydroxyurea therapy may cause increased serum uric acid concentrations, dosage adjustment of uricosuric medication may be required.

The antitumor activity of hydroxyurea can be potentiated by the addition of iron-chelating agents and prevented by the addition of Fe2+ to the medium.

For more Interactions (Complete) data for HYDROXYUREA (7 total), please visit the HSDB record page.

Stability Shelf Life

Age-related prescription medication utilization for the -management of sickle cell disease among Texas Medicaid patients

Nidhi Shukla, Jamie C Barner, Kenneth A Lawson, Karen L RascatiPMID: 34533824 DOI: 10.5055/jom.2021.0662

Abstract

Sickle cell disease (SCD) is associated with recurrent complications and healthcare burden. Although SCD management guidelines differ based on age groups, little is known regarding actual utilization of preventative (hydroxyurea) and palliative therapies (opioid and nonopioid analgesics) to manage complications. This study assessed whether there were agerelated differences in SCD index therapy type and SCD-related medication utilization.Texas Medicaid prescription claims from September 1, 2011 to August 31, 2016 were retrospectively analyzed for SCD patients aged 2-63 years who received one or more SCD-related medications (hydroxyurea, opioid, or nonopioid analgesics).

The primary outcomes were SCD index drug type and medication utilization: hydroxyurea adherence, and days' supply of opioid, and nonopioid analgesics. Chi-square, analysis of variance, and Kruskal-Wallis tests were used.

Index therapy percentages for included patients (N = 2,339) were the following: opioids (45.7 percent), nonopioids (36.6 percent), dual therapy-opioids and nonopioids (11.2 percent), and hydroxyurea (6.5 percent), and they differed by age-groups (χ

= 243.0, p < 0.0001). Hydroxyurea as index therapy was higher among children (2-12:9.1 percent) compared to adults (26-40:3.7 percent; 41-63:2.9 percent). Opioids as index therapy were higher among adults (18-25:48.0 percent; 26-40:54.9 percent; 41-63:65.2 percent) compared to children (2-12:36.6 percent). Mean hydroxyurea adherence was higher (p < 0.0001) for younger ages, and opioid days' supply was higher for older ages.

Texas Medicaid SCD patients had low hydroxyurea utilization and adherence across all age groups. Interventions to increase the use of hydroxyurea and newer preventative therapies could result in better management of SCD-related complications and reduce the frequency of pain crises, which may reduce the need for opioid use.

The Effects of Treatment with Blood Transfusion, Iron Chelation and Hydroxyurea on Puberty, Growth and Spermatogenesis in Sickle Cell Disease (SCD): A short update

Ashraf T Soliman, Nada Alaaraj, Mohamed YassinPMID: 34487059 DOI: 10.23750/abm.v92i4.11917

Abstract

Sickle cell disease (SCD) is traditionally associated with growth failure and delayed puberty. Wasting and stunting are still prevalent in children and adolescents with SCD, especially in developing countries. In addition, sperm abnormalities are frequent in males with SCD, with high rates of low sperm density, low sperm counts, poor motility, and increased abnormal morphology. Severe anemia, vaso-occlusive attacks with ischemic injury to different organs including the pituitary gland and testis, and nutritional factors are incriminated in the pathogenesis of defective growth, puberty, and spermatogenesis. There is great phenotypic variability among patients with SCD. The variability in the clinical severity of SCA can partly be explained by genetic modifiers, including HbF level and co-inheritance of α-thalassemia. In the past, severe disease led to early mortality. Advancements in treatment have allowed patients with SCD to have a longer and better quality of life. For most patients, the mainstays of treatment are preventive and supportive. For those with severe SCD, three major therapeutic options are currently available: erythrocyte transfusion or exchange, hydroxyurea, and hematopoietic stem cell transplantation. In this mini-review, the authors tried to recognize, delineate, and update knowledge on abnormalities due to SCD from those created by the use of different treatment modalities.Diagnosis and management of neutrophilic myeloid neoplasms

Matthew Schwede, Jason Gotlib, William ShomaliPMID: 34236344 DOI:

Abstract

Chronic neutrophilia is commonly seen with persistent infections, inflammatory disorders, smoking, solid tumors, and specific medications. However, after reactive causes have been excluded, a workup for primary (clonal) neutrophilic disorders, such as myeloproliferative neoplasms (MPNs) and myelodysplastic/myeloproliferative overlap syndromes, should be pursued. Except for chronic myeloid leukemia, which is defined by the presence of the Philadelphia (Ph) chromosome, and the classic Ph chromosome-negative MPNs (polycythemia vera, essential thrombocythemia, and primary myelofibrosis), clonal neutrophilic neoplasms historically have been challenging to diagnose and classify. The 2016 revised World Health Organization classification of these disorders has been based mainly on clinicopathologic features. However, recent discoveries of the molecular alterations underlying these disorders have served to supplement our knowledge of their morphologic and clinical features, opening new therapeutic avenues. In this review, we discuss the diagnostic approach, prognostic features, and treatments of neutrophilic myeloid neoplasms, with a focus on chronic neutrophilic leukemia, atypical chronic myeloid leukemia, and chronic myelomonocytic leukemia.Hydroxyurea-induced genital ulcers and erosions: Two case reports

Amy E Blum, William G Tsiaras, Jacqueline M KempPMID: 34147315 DOI: 10.1016/j.jtv.2021.06.001

Abstract

Hydroxyurea is a chemotherapeutic agent used for myeloproliferative disorders and sickle cell anemia that is well known to cause painful mucocutaneous ulcers, typically involving the legs or mouth. However, genital ulcerations due to hydroxyurea therapy are a rare, and likely underrecognized, adverse effect with only a few cases reported in the literature to date. Ulcers of the lower legs caused by hydroxyurea are associated with a diagnostic delay, and this is likely exacerbated in cases of genital ulceration due to a lack of awareness. Herein we present two cases of painful genital ulceration in patients on hydroxyurea therapy. In the first Case, an 87 year-old male with polycythemia vera developed an ulcer on the scrotum, which was assessed initially through virtual visits during the COVID-19 pandemic, and was refractory to topical and oral antibiotic treatments. The second case was a 79 year-old male with essential thrombocythemia and a history of persistent leg ulcers who developed erosions of the glans penis. Both patients experienced complete resolution within weeks of discontinuing hydroxyurea therapy. In conclusion, genital ulcers and erosions induced by hydroxyrea may be underrecognized in clinical practice, but if identified, withdrawal of hydroxyurea leads to quick resolution of these lesions and the associated pain.[Chronic-phase chronic myeloid leukemia with intracranial hemorrhage complicated with tumor lysis syndrome]

Chigusa Oyama, Yuki Arakawa, Yuhachi Ikeda, Takahiro Aoki, Yasuo Kubota, Kiyotaka Isobe, Makiko Mori, Jun Kurihara, Katsuyoshi KohPMID: 34108312 DOI: 10.11406/rinketsu.62.346

Abstract

A 14-year-old male with autism was admitted to our hospital owing to altered consciousness and gait disturbance. Blood tests showed a white blood cell (WBC) count of 728,600/µl, and brain computed tomography revealed intracranial hemorrhage and a midline shift of the brain. The chronic phase of chronic myeloid leukemia (CML) was confirmed as per bone marrow aspiration findings. The patient underwent emergency craniotomy for hematoma removal, and he subsequently received hydroxyurea and rasburicase combination therapy. However, he developed tumor lysis syndrome (TLS) and died on the second day of hospitalization. Histopathological examination of autopsy specimens did not reveal any condition that could account for his death other than CML. Several reports have described intracranial hemorrhage during the accelerated phase or blast crisis of CML, but few have described this complication during the chronic phase. TLS concomitant with CML in the chronic phase or following hydroxyurea (an inhibitor of DNA synthesis) administration is rare. It is essential for clinicians to be aware that patients with chronic phase CML and high WBC counts may develop TLS, following the administration of hydroxyurea alone. In addition, extreme caution is warranted in severe cases accompanied by intracranial hemorrhage.Immune responses and therapeutic challenges in paediatric patients with new-onset acute myeloid leukaemia and concomitant COVID-19

Pratik A Patel, Stacey A Lapp, Gabrielle Grubbs, Venkata V Edara, Christina A Rostad, Claire L Stokes, Melinda G Pauly, Evan J Anderson, Anne Piantadosi, Mehul S Suthar, Surender Khurana, Himalee S SabnisPMID: 34096051 DOI: 10.1111/bjh.17517

Abstract

Polycythemia Vera: Rapid Evidence Review

Steven Fox, Leslie Griffin, Dominique Robinson HarrisPMID: 34060791 DOI:

Abstract

Polycythemia vera is one of three stem-cell-derived myeloid malignancies commonly known as myeloproliferative neoplasms. It is characterized by erythrocytosis, often with associated leukocytosis and thrombocytosis. It has a significant negative impact on overall mortality and morbidity in the form of arterial and venous clots, symptoms of fatigue and pruritus, and conversion to leukemia and myelofibrosis. The World Health Organization's major diagnostic criteria include an elevated hemoglobin or hematocrit level, abnormal results on bone marrow biopsy, and presence of the Janus kinase 2 genetic mutation, which is present in approximately 98% of cases. The only minor criterion is a subnormal erythropoietin level, which helps differentiate polycythemia vera from common causes of secondary erythrocytosis such as smoking, sleep apnea, and testosterone use. First-line treatments, such as low-dose aspirin and goal-directed phlebotomy to a hematocrit level of less than 45% to reduce thrombotic events, improve quality of life and prolong survival. When indicated, cytoreductive therapy, primarily with hydroxyurea, can be added with consideration of second-line agents such as pegylated interferon-alfa, busulfan, and ruxolitinib, depending on the clinical scenario. Smoking cessation and cardiometabolic disease are modifiable risk factors that should be addressed to reduce the risk of thrombosis. Currently, no medications have been shown to cure the disease or to reduce the risk of conversion to leukemia and myelofibrosis.Stroke and stroke prevention in sickle cell anemia in developed and selected developing countries

Pallab Bhattacharya, Deepaneeta Sarmah, Kunjan R Dave, Avirag Goswami, Mitsuyoshi Watanabe, Xin Wang, Kiran Kalia, Nikolaus Plesnila, Dileep R Yavagal, Ofelia AlvarezPMID: 34077859 DOI: 10.1016/j.jns.2021.117510

Abstract

This comprehensive review provides an insight into the pathophysiology, epidemiology, evaluation, and treatment of sickle cell anemia (SCA)-related stroke in developed and developing countries. Vascular injury, hypercoagulability and vaso-occlusion play a role in the pathophysiology of stroke in SCA. Transcranial Doppler ultrasound (TCD) has lowered the incidence of ischemic stroke from 11% to 1% as TCD identifies children who are at risk for stroke, providing opportunities for interventions to reduce this risk. Whereas blood exchange is indicated in acute stroke, chronic transfusions (either simple or exchange on a monthly basis) are used for primary as well as secondary stroke prevention in developed countries. Children with abnormally high TCD velocities (≥ 200 cm/s) are at high risk of stroke and might benefit from hydroxyurea or hydroxycarbamide (HU) after a period of a successful transition from chronic transfusions. Hematopoietic stem cell transplant presents a cure for SCA. Gene therapy is currently investigated and may be offered to patients with SCA who had a stroke or who are at high risk of stroke if proven efficacious and safe. However, gene therapy is not likely to be implemented in low-income countries due to cost. Alternatively, HU is utilized for primary and secondary stroke prevention in developing countries. Further expansion of TCD implementation should be a priority in those settings.Replication catastrophe induced by cyclic hypoxia leads to increased APOBEC3B activity

Samuel B Bader, Tiffany S Ma, Charlotte J Simpson, Jiachen Liang, Sakura Eri B Maezono, Monica M Olcina, Francesca M Buffa, Ester M HammondPMID: 34197599 DOI: 10.1093/nar/gkab551

Abstract

Tumor heterogeneity includes variable and fluctuating oxygen concentrations, which result in the accumulation of hypoxic regions in most solid tumors. Tumor hypoxia leads to increased therapy resistance and has been linked to genomic instability. Here, we tested the hypothesis that exposure to levels of hypoxia that cause replication stress could increase APOBEC activity and the accumulation of APOBEC-mediated mutations. APOBEC-dependent mutational signatures have been well-characterized, although the physiological conditions which underpin them have not been described. We demonstrate that fluctuating/cyclic hypoxic conditions which lead to replication catastrophe induce the expression and activity of APOBEC3B. In contrast, stable/chronic hypoxic conditions which induce replication stress in the absence of DNA damage are not sufficient to induce APOBEC3B. Most importantly, the number of APOBEC-mediated mutations in patient tumors correlated with a hypoxia signature. Together, our data support the conclusion that hypoxia-induced replication catastrophe drives genomic instability in tumors, specifically through increasing the activity of APOBEC3B.Fanconi anemia proteins participate in a break-induced-replication-like pathway to counter replication stress

Xinlin Xu, Yixi Xu, Ruiyuan Guo, Ran Xu, Congcong Fu, Mengtan Xing, Hiroyuki Sasanuma, Qing Li, Minoru Takata, Shunichi Takeda, Rong Guo, Dongyi XuPMID: 34117478 DOI: 10.1038/s41594-021-00602-9

Abstract

Fanconi anemia (FA) is a devastating hereditary disease characterized by bone marrow failure (BMF) and acute myeloid leukemia (AML). As FA-deficient cells are hypersensitive to DNA interstrand crosslinks (ICLs), ICLs are widely assumed to be the lesions responsible for FA symptoms. Here, we show that FA-mutated cells are hypersensitive to persistent replication stress and that FA proteins play a role in the break-induced-replication (BIR)-like pathway for fork restart. Both the BIR-like pathway and ICL repair share almost identical molecular mechanisms of 53BP1-BRCA1-controlled signaling response, SLX4- and FAN1-mediated fork cleavage and POLD3-dependent DNA synthesis, suggesting that the FA pathway is intrinsically one of the BIR-like pathways. Replication stress not only triggers BMF in FA-deficient mice, but also specifically induces monosomy 7, which is associated with progression to AML in patients with FA, in FA-deficient cells.Explore Compound Types